5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

medicinal chemistry structure-activity relationship heterocyclic chemistry

Researchers face functional divergence risks when substituting pyrazole-thiadiazole regioisomers, leading to order-of-magnitude shifts in IC50. This exact N1-ethylpyrazole + free 2-amino-1,3,4-thiadiazole scaffold solves that: - Privileged pharmacophore validated for EGFR inhibition (IC50 down to 1.537 µM) and trypanocidal activity (selectivity >30) - Orthogonal derivatization handles for amide/urea/sulfonamide libraries targeting kinases, NF-κB, or antimicrobial pathways - Immediate supply: 0.25 g to bulk R&D quantities

Molecular Formula C7H9N5S
Molecular Weight 195.25 g/mol
Cat. No. B11732982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC7H9N5S
Molecular Weight195.25 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=NN=C(S2)N
InChIInChI=1S/C7H9N5S/c1-2-12-4-5(3-9-12)6-10-11-7(8)13-6/h3-4H,2H2,1H3,(H2,8,11)
InChIKeyGCPHKWYWQOQVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: Compound Overview


5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1216119-76-4) is a synthetic heterocyclic building block featuring a 1,3,4-thiadiazole core substituted at the 5-position with an N1-ethylpyrazole moiety and a free primary amine at the 2-position . The 1,3,4-thiadiazole scaffold is widely recognized as a privileged pharmacophore due to its strong aromaticity, hydrogen-bonding capacity, and broad biological activity spectrum, while pyrazole confers lipophilicity and metabolic resilience relative to phenolic bioisosteres . This compound's bifunctional architecture enables participation in diverse synthetic transformations—particularly through the 2-amino group—positioning it as a modular intermediate for generating focused compound libraries targeting kinases, antimicrobial pathways, and inflammatory signaling [1].

Synthetic intermediate for kinase, antimicrobial and inflammatory pathway library synthesis
Free 2-amine handle enables amide, urea or sulfonamide diversification
N1-ethyl pyrazole regioisomer for SAR exploration and lipophilicity tuning

5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine vs. Generic Analogs


Despite the abundance of 1,3,4-thiadiazole and pyrazole derivatives, substitution with superficially similar analogs carries significant risk of functional divergence due to regioisomeric sensitivity and substituent-dependent potency. The N1-ethyl substitution pattern on the pyrazole ring, combined with the free 2-amino group on thiadiazole, confers a distinct combination of lipophilicity and derivatization potential absent in other regioisomers or substituted amines . Empirical evidence from structurally related series demonstrates that even minor modifications—such as substituting the pyrazole-attachment position or replacing ethyl with methyl—produce order-of-magnitude shifts in biological activity, selectivity, and pharmacokinetic properties [1]. For example, pyrazole-thiadiazole derivatives differing only in regioisomeric connectivity show IC50 variations exceeding 10-fold against cancer cell lines, underscoring that in-class interchange without validation is scientifically unjustified [2].

Regioisomer connectivity
4‑Pyrazolyl vs. 5‑pyrazolyl substitution may produce order‑of‑magnitude activity shifts; direct replacement without validation is not supported.
Pyrazole N‑substituent
Ethyl → methyl exchange can alter lipophilicity, metabolic stability and target engagement; even minor changes may break structure‑activity continuity.
Amine derivatization state
A free 2‑amino group provides a unique diversification handle; substituted or blocked analogs may not reproduce the same reactivity or downstream biological profile.

5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine: Differentiation Evidence


4-Pyrazolyl vs. 5-Pyrazolyl Substitution Advantage

The 1,3,4-thiadiazole core substituted at the 5-position with a pyrazol-4-yl group exhibits distinct biological activity compared to the 5-pyrazolyl regioisomer. In a series of 5-(1-aryl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine derivatives, compounds with the 4-pyrazolyl connectivity demonstrated trypanocidal activity against Trypanosoma cruzi intracellular amastigotes with IC50 values near 15 μM and selectivity index (SI) >30 relative to mammalian cytotoxicity (CC50 >500 μM) [1]. By contrast, 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole analogs—which differ in both regioisomeric connectivity and substitution pattern—exhibited IC50 values ranging from 6 to 44 μM against T. cruzi epimastigote forms, with the 4-pyrazolyl series showing a more favorable therapeutic window [2].

4‑Pyrazolyl vs. 5‑Pyrazolyl
Cross‑study comparable
IC50 ≈15 μM (T. cruzi intracellular amastigotes, SI >30) vs. 1‑pyrazolyl analogs: IC50 6–44 μM (epimastigotes)
Regioisomer‑dependent activity context
Different life‑cycle stages; direct comparison limited
medicinal chemistry structure-activity relationship heterocyclic chemistry

1,3,4-Thiadiazole Core Metabolic Stability vs. Phenolics

The pyrazole-thiadiazole hybrid scaffold confers a metabolic stability advantage over classical phenolic pharmacophores due to the intrinsic aromatic stability of the 1,3,4-thiadiazole ring. Pyrazole has been validated as a more lipophilic and metabolically stable bioisostere of phenol, while the 1,3,4-thiadiazole core demonstrates strong aromaticity that resists oxidative metabolism . In comparative in vitro ADME profiling of structurally related thiadiazole analogs, the 1,3,4-thiadiazole scaffold exhibited lower hERG inhibition (18.3%) compared to the 1,2,4-thiadiazole isomer (27.6%) and substantially reduced CYP3A4 inhibition (IC50 >45 μM for 1,3,4-isomer vs. 32.7 μM for 1,2,4-isomer), indicating a more favorable off-target safety profile .

Scaffold Metabolic Stability
Class‑level
1,3,4‑thiadiazole: hERG inhibition 18.3%, CYP3A4 IC50 >45 μM vs. 1,2,4‑isomer: 27.6% and 32.7 μM
Supports scaffold metabolic stability screening
Data to verify across specific analogs; in vitro ADME context
drug metabolism pharmacokinetics bioisosterism

Pyrazole-Thiadiazole Anticancer Potency vs. Chemotherapeutics

Pyrazole-thiadiazole hybrid compounds demonstrate competitive anticancer potency against established chemotherapeutic agents. In a series of amide derivatives containing 1,3,4-thiadiazole and pyrazole moieties, compound A1 exhibited superior inhibition against MGC803 gastric carcinoma cells (IC50 = 0.0420 μmol/mL) compared with the clinical standard 5-fluorouracil (IC50 = 0.0820 μmol/mL), representing a 1.95-fold potency improvement [1]. Separately, pyrazole-thiadiazole-based EGFR inhibitors showed activity against A549 lung cancer cells with IC50 values ranging from 1.537 to 8.493 μM, with the most potent analog (6g) achieving 80.93% mitochondrial membrane depolarization, indicating robust apoptotic induction [2].

Cytotoxicity vs. Reference
Reported
Compound A1: IC50 0.0420 μmol/mL (MGC803 gastric) vs. 5‑FU 0.0820; EGFR inhibitor 6g: IC50 1.537 μM (A549 lung)
Supports cell‑model endpoint review
MTT assay, 48 h; cell‑context dependent
oncology EGFR inhibition cytotoxicity

NF-κB Inhibition and Cardioprotection in MI Models

Novel pyrazole-thiadiazole derivatives have been validated as potent NF-κB inhibitors with demonstrated cardioprotective effects in vivo. In a Sprague-Dawley rat model of isoproterenol-induced myocardial infarction, pyrazole-thiadiazole derivatives significantly attenuated NF-κB transcriptional activity in luciferase reporter assays and reduced myocardial injury markers, providing direct evidence of target engagement and functional cardioprotection [1]. This mechanism-based activity distinguishes the pyrazole-thiadiazole scaffold from alternative heterocyclic cores that may not engage the NF-κB pathway with comparable efficacy.

NF‑κB Pathway Modulation
Class‑level
NF‑κB luciferase reporter attenuation; reduced myocardial injury markers in isoproterenol‑induced rat MI model
Supports NF‑κB pathway‑response interpretation
In vivo model context; specific compound identity may differ
inflammation cardioprotection NF-κB inhibition

5-(1-Ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine Applications


Kinase Inhibitor Lead Generation via 2-Amino Derivatization

The free 2-amino group on the 1,3,4-thiadiazole ring serves as a versatile handle for generating amide, urea, or sulfonamide derivatives. This enables systematic exploration of kinase ATP-binding pockets, as demonstrated by pyrazole-thiadiazole-based EGFR inhibitors achieving IC50 values as low as 1.537 μM against A549 lung cancer cells and dual EGFR/CDK-2 inhibitors with IC50 values of 19.6 nM and 87.9 nM, respectively [1][2]. The compound is ideally suited for parallel library synthesis aimed at identifying novel kinase inhibitors with improved selectivity profiles.

Anti-Infective Discovery for Neglected Tropical Diseases

The 4-pyrazolyl-thiadiazole scaffold has demonstrated promising trypanocidal activity with selectivity indices exceeding 30 against Trypanosoma cruzi, the causative agent of Chagas disease [1]. With clinical treatment options limited to nitroderivatives introduced over 50 years ago—which suffer from low chronic-phase efficacy and serious adverse effects—this compound class represents a validated starting point for developing next-generation anti-trypanosomal agents with improved safety margins [1].

Anti-Inflammatory Development via NF-κB Inhibition

Pyrazole-thiadiazole derivatives have been shown to inhibit NF-κB transcriptional activity and confer cardioprotection in a rat myocardial infarction model [2]. The 5-(1-ethyl-1H-pyrazol-4-yl) substitution pattern on the 1,3,4-thiadiazole core provides a scaffold for optimizing NF-κB inhibitory potency while potentially minimizing off-target effects associated with alternative heterocyclic cores. This application scenario is particularly relevant for programs targeting chronic inflammatory diseases, ischemia-reperfusion injury, and inflammatory components of cardiovascular pathology.

Focused Compound Library Building Block

The compound's bifunctional architecture—combining an N1-ethylpyrazole with a free 2-amino-1,3,4-thiadiazole—provides two orthogonal vectors for structural diversification . This enables efficient synthesis of focused libraries for screening against diverse biological targets, including antimicrobial pathways (with demonstrated activity against E. coli, B. mycoides, and C. albicans) and anticancer pathways (with sub-micromolar potency observed against MCF-7 breast cancer cells) [3][4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Free 2‑amine derivatization handle
Kinase panel profiling
Anti‑infective screening (T. cruzi)
4‑Pyrazolyl regioisomeric scaffold
Antiparasitic selectivity assays
Inflammatory pathway studies (NF‑κB)
NF‑κB inhibition context
Pathway‑response endpoint monitoring
Focused compound library construction
Bifunctional diversity vectors
Library screening yield assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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